
4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-hydroxypyridin-3-yl)-4-oxobutyrate is a 4-oxo monocarboxylic acid anion that is the conjugate base of 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis Methodologies : Research shows that compounds related to 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate can be synthesized using various methodologies. For instance, methyl 4,4-dimethoxy-3-oxobutyrate can condense with malonodinitrile to form derivatives (Victory, Sempere, Borrell, & Crespo, 1989). Furthermore, the synthesis of compounds like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate demonstrates the structural diversity and complexity achievable with such compounds (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Catalytic and Antiproliferative Properties
- Catalytic Applications : Certain derivatives, such as copper(ii) complexes with 2,2':6',2''-terpyridine and related compounds, have been studied for their catalytic properties, particularly in the oxidation of alkanes and alcohols (Choroba, Machura, Kula, Raposo, Fernandes, Kruszyński, Erfurt, Shul’pina, Kozlov, & Shul’pin, 2019).
- Antiproliferative Activity : Some 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate derivatives have demonstrated potential antiproliferative activity, indicating their possible use in medical applications, especially in cancer research (Matsumoto, Okamoto, Ashizawa, & Nishino, 2011).
Medicinal Chemistry and Molecular Interactions
- Biochemical Interactions : In-depth studies of biochemical interactions, such as the protonation sites and hydrogen bonding in mono-hydrobromide salts of related compounds, provide insights into the molecular behavior of 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate derivatives (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
- Chemical Synthesis and Properties : Studies on the synthesis of potential anticancer agents, such as Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines, that involve hydroxypyridine derivatives highlight the compound's relevance in developing novel therapeutics (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Application in Organic Synthesis
- Organocatalysis : The use of related compounds in organocatalytic reactions, such as the synthesis of beta-(hydroxyalkyl)-gamma-butyrolactones, underscores their utility in organic synthesis (Hajra & Giri, 2008).
- Synthesis of Dyes : Compounds like 4-(3-Cyanopyridin-2-ylthio)acetoacetates, which are related to 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate, have been used in the synthesis of novel bisheteroaryl bisazo dyes, indicating the potential for applications in material science and textile industry (Modi & Patel, 2013).
Enzymatic Reactions and Biological Activity
- Enzymatic Studies : Research into enzymes like NADP+ dependent 3-hydroxycarboxylate oxidoreductases, which interact with 3-oxobutyrate (a structurally related compound), provides insights into the biological activity and potential applications in biotechnology (Bayer, Günther, & Simon, 1994).
Propriétés
Formule moléculaire |
C9H8NO4- |
|---|---|
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
4-oxo-4-(6-oxo-1H-pyridin-3-yl)butanoate |
InChI |
InChI=1S/C9H9NO4/c11-7(2-4-9(13)14)6-1-3-8(12)10-5-6/h1,3,5H,2,4H2,(H,10,12)(H,13,14)/p-1 |
Clé InChI |
OMAJIMAYOJBLJF-UHFFFAOYSA-M |
SMILES |
C1=CC(=O)NC=C1C(=O)CCC(=O)[O-] |
SMILES canonique |
C1=CC(=O)NC=C1C(=O)CCC(=O)[O-] |
Synonymes |
6-hydroxy-3-succinoyl-pyridine 6-hydroxy-3-succinoylpyridine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)
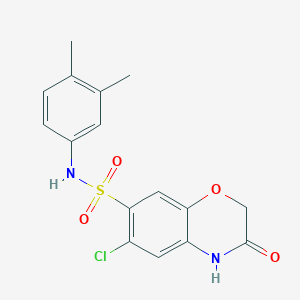

![(2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1261132.png)


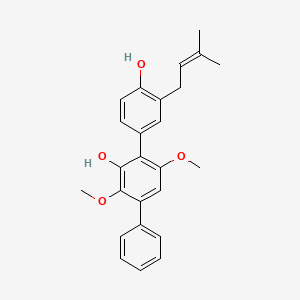
![2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)
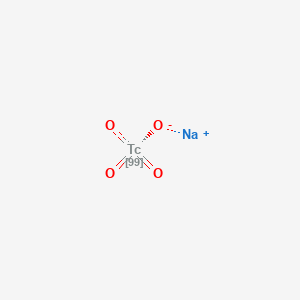
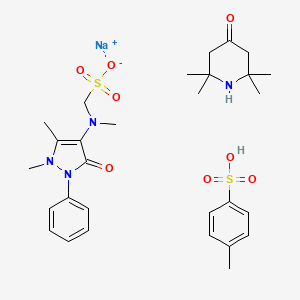
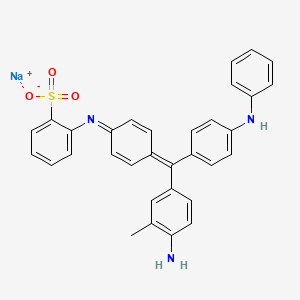
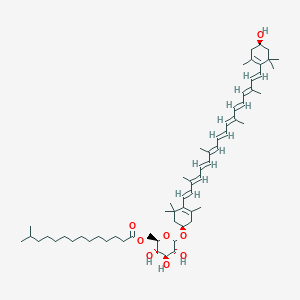
![sodium;(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261148.png)
![1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide](/img/structure/B1261152.png)